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molecular formula C16H13N5O2 B588370 N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine CAS No. 796738-71-1

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Cat. No. B588370
M. Wt: 307.313
InChI Key: BOYUMEWFHBQARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595323B2

Procedure details

2-Methyl-4-nitrophenyl-guanidine nitrate (26.3 g, 0.1 mol) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (15 g, 0.08 mol) were reacted according to the same procedure as Step 1.3 of Preparation 1 to give N-(2-methyl-4-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine (15 g).
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.[CH3:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[NH:15][C:16]([NH2:18])=[NH:17].CN(C)[CH:21]=[CH:22][C:23]([C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1)=O>>[CH3:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[NH:15][C:16]1[N:18]=[C:23]([C:25]2[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=2)[CH:22]=[CH:21][N:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
[N+](=O)(O)[O-].CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=N)N
Name
Quantity
15 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=NC=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the same procedure as Step 1.3 of Preparation 1

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])NC1=NC=CC(=N1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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